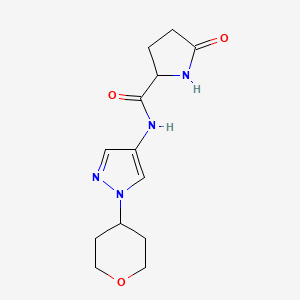
N-cyclopentyl-6-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopentyl-6-methylpyridin-3-amine” is a chemical compound with the molecular formula C11H16N2 . It has a molecular weight of 176.26 .
Synthesis Analysis
The synthesis of amines like “N-cyclopentyl-6-methylpyridin-3-amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another approach is the alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide . A more efficient method starts with an SN2 reaction between a primary or secondary alkyl halide and the nucleophilic azide anion (N3-) to produce an alkyl azide .Molecular Structure Analysis
The molecular structure of “N-cyclopentyl-6-methylpyridin-3-amine” can be analyzed based on its molecular formula C11H16N2 . The compound contains 11 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
Amines like “N-cyclopentyl-6-methylpyridin-3-amine” can undergo a variety of chemical reactions. These include alkylation and acylation . In alkylation, amines can react with a primary alkyl halide .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Carbonylative Cyclization of Amines : This process involves the γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl-protected amines using palladium catalysis. It is significant for derivatizing amine-based moieties, including amino acids, into γ-lactams. This method shows potential for late-stage diversification of complex multifunctional molecules like peptides (Hernando et al., 2016).
Synthesis of N-Methyl- and N-Alkylamines : This research discusses an efficient method for synthesizing N-methylated and N-alkylated amines using cobalt oxide nanoparticles. These structures are important in life-science molecules and regulating their activities (Senthamarai et al., 2018).
Low-Valent Aminopyridinato Chromium Methyl Complexes : This study focuses on the synthesis of chromium methyl complexes through reductive alkylation and oxidative addition. The research provides insight into the electronic structure of these organometallic complexes (Noor et al., 2015).
Cyclometalated Platinum(II) Acetylide Complexes : This research involves the study of platinum complexes with applications in photophysics and electrochemistry. These complexes show potential for use in quenching studies and photophysical applications (Schneider et al., 2009).
Morphology-Tuned Activity of Ru/Nb2O5 Catalysts : This study focuses on the reductive amination of cyclopentanone using Ru/Nb2O5 catalysts, showcasing their application in the production of value-added chemicals like cyclopentylamine. It also sheds light on the reaction mechanism of these catalysts (Guo et al., 2019).
Homogeneous Catalytic Aminocarbonylation of Nitrogen-Containing Iodo-Heteroaromatics : This paper discusses the synthesis of N-substituted nicotinamides and pyridyl-glyoxylamides, highlighting their potential biological importance. The focus is on palladium-catalyzed aminocarbonylation of iodo-heteroaromatics (Takács et al., 2007).
Wirkmechanismus
While the specific mechanism of action for “N-cyclopentyl-6-methylpyridin-3-amine” is not mentioned in the search results, many amines act as neurotransmitters and psychoactive drugs . They generally produce their effects by affecting brain chemistry, which in turn may cause changes in a person’s mood, thinking, perception, and/or behavior .
Safety and Hazards
The safety data sheet for a similar compound, cyclopentylamine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopentyl-6-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-6-7-11(8-12-9)13-10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVHNZSKRPDWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-6-methylpyridin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![3-Methyl-2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2604725.png)
![1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B2604726.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2604729.png)


![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2604734.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2604738.png)
![(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2604739.png)
![(3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2604741.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate](/img/structure/B2604742.png)